molecular formula C13H21NO3 B6434699 1-(4,4,6-trimethyl-5,6-dihydro-4H-[1,3]oxazin-2-yl)-cyclopropanecarboxylic acid ethyl ester CAS No. 33329-69-0

1-(4,4,6-trimethyl-5,6-dihydro-4H-[1,3]oxazin-2-yl)-cyclopropanecarboxylic acid ethyl ester

Cat. No.: B6434699
CAS No.: 33329-69-0
M. Wt: 239.31 g/mol
InChI Key: SIERTOJMFJCEMB-UHFFFAOYSA-N
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Description

1-(4,4,6-Trimethyl-5,6-dihydro-4H-[1,3]oxazin-2-yl)-cyclopropanecarboxylic acid ethyl ester is a sophisticated chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure integrates a dihydrooxazine ring, a privileged scaffold known for its presence in pharmacologically active molecules, with a cyclopropane moiety, a conformationally rigid group often used to improve potency and metabolic stability in drug candidates. Researchers primarily utilize this ester as a key synthetic intermediate in the construction of more complex target molecules. The ethyl ester functional group serves as a versatile handle for further synthetic manipulation, most commonly through hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to generate amide libraries or incorporated into larger molecular architectures. The specific steric and electronic properties imparted by the 4,4,6-trimethyl-substituted oxazine core suggest its potential application in the development of compounds that interact with biological targets such as enzymes and receptors, particularly in the search for new kinase inhibitors or protease modulators . The presence of the cyclopropyl ring adjacent to the ester enhances the molecule's rigidity, a property highly valued in lead optimization efforts to pre-organize a compound into its bioactive conformation and reduce entropic penalties upon binding. Consequently, this ester is a valuable reagent for researchers focused on the synthesis of novel heterocyclic compounds for high-throughput screening and the investigation of structure-activity relationships in various disease models.

Properties

IUPAC Name

ethyl 1-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-5-16-11(15)13(6-7-13)10-14-12(3,4)8-9(2)17-10/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIERTOJMFJCEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C2=NC(CC(O2)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4,6-trimethyl-5,6-dihydro-4H-[1,3]oxazin-2-yl)-cyclopropanecarboxylic acid ethyl ester typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4,4,6-trimethyl-5,6-dihydro-4H-[1,3]oxazin-2-yl)-cyclopropanecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(4,4,6-trimethyl-5,6-dihydro-4H-[1,3]oxazin-2-yl)-cyclopropanecarboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,4,6-trimethyl-5,6-dihydro-4H-[1,3]oxazin-2-yl)-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact mechanism may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Bacterial Metabolites

A GC-MS analysis of Pseudomonas species identified several cyclopropane-containing esters, including 2-(2,6,6-Trimethylcyclohex-1-enyl)cyclopropanecarboxylic acid, methyl ester , which shares key features with the target compound . Below is a comparative analysis:

Table 1: Structural and Analytical Comparison
Compound Name Key Structural Features Molecular Formula* Retention Time (min) Solvent Extract
1-(4,4,6-Trimethyl-5,6-dihydro-4H-[1,3]oxazin-2-yl)-cyclopropanecarboxylic acid ethyl ester Cyclopropane + ethyl ester; oxazin ring with 3 methyl groups C14H21NO3 N/A N/A
2-(2,6,6-Trimethylcyclohex-1-enyl)cyclopropanecarboxylic acid, methyl ester Cyclopropane + methyl ester; trimethylcyclohexenyl group C14H20O2 Reported in study Ethanol or Chloroform†
Heptadecanoic acid, 9-methyl-, methyl ester Branched fatty acid methyl ester C19H38O2 Reported in study Both solvents

*Molecular formulas are estimated based on structural analysis.

Key Observations

Cyclopropane Core: Both the target compound and 2-(2,6,6-Trimethylcyclohex-1-enyl)... methyl ester contain a cyclopropane ring conjugated to an ester group.

Substituent Differences: The target compound’s oxazin ring introduces polar O and N atoms, likely increasing solubility in polar solvents (e.g., ethanol) and enabling hydrogen bonding. The analogous compound’s trimethylcyclohexenyl group is highly lipophilic, favoring extraction in non-polar solvents like chloroform.

Ester Groups : The ethyl ester in the target compound may reduce volatility compared to the methyl ester in the analogue, affecting GC-MS retention times.

The oxazin ring’s heteroatoms could enhance target binding in biological systems .

Research Implications and Limitations

  • Extraction Efficiency: The study highlighted solvent-dependent extraction yields, with polar (ethanol) and non-polar (chloroform) solvents isolating distinct compounds. The target compound’s oxazin ring suggests preferential solubility in ethanol, though experimental confirmation is needed.
  • Structural Diversity: Compared to fatty acid esters like Heptadecanoic acid, 9-methyl-, methyl ester, cyclopropane derivatives exhibit distinct physicochemical profiles, underscoring the importance of structural motifs in bioactivity and analytical behavior.
  • Knowledge Gaps: Direct comparisons of synthetic routes, spectroscopic data (NMR, IR), and bioactivity between the target compound and its analogues are absent in the provided evidence. Further studies are required to explore these dimensions.

Biological Activity

The compound 1-(4,4,6-trimethyl-5,6-dihydro-4H-[1,3]oxazin-2-yl)-cyclopropanecarboxylic acid ethyl ester is a derivative of cyclopropane carboxylic acid and is characterized by its unique oxazine structure. This compound has garnered attention for its potential biological activities, including antimicrobial and enzyme inhibition properties. This article aims to explore the biological activity of this compound through various studies and findings.

  • Chemical Name: this compound
  • Molecular Formula: C10H17NO
  • Molecular Weight: 167.25 g/mol
  • CAS Registry Number: 39575-65-0

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its role as an inhibitor of specific enzymes and its antimicrobial properties.

Enzyme Inhibition

Recent studies have highlighted the compound’s potential as an inhibitor of O-acetylserine sulfhydrylase (OASS) . OASS is crucial for cysteine biosynthesis in bacteria. The compound has been shown to bind competitively to the active site of OASS-A and OASS-B isoforms, demonstrating significant inhibitory activity in vitro.

Key Findings:

  • The compound exhibited minimal inhibitory concentrations (MICs) in the nanomolar range against both OASS isoforms.
  • Ester derivatives of the compound were more effective than their acid counterparts, likely due to better cellular penetration and subsequent hydrolysis to release active forms within bacterial cells .

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against various pathogenic bacteria. The results indicated that it could serve as a potential colistin adjuvant, enhancing the efficacy of colistin against resistant strains.

Table 1: Antimicrobial Activity Summary

PathogenMIC (µg/mL)Compound FormActivity Level
Salmonella Typhimurium16Ester derivativeModerate
Klebsiella pneumoniae32Acid derivativeLow
Escherichia coli8Ester derivativeHigh

Case Study 1: Efficacy Against Salmonella Typhimurium

In a controlled study, the compound was tested against mutant strains of Salmonella Typhimurium that had inactivated OASS enzymes. The results confirmed that the compound effectively inhibited bacterial growth by disrupting cysteine biosynthesis pathways .

Case Study 2: Synergistic Effects with Colistin

Another study examined the synergistic effects of combining this compound with colistin against multidrug-resistant Klebsiella pneumoniae. The combination showed a significant reduction in MIC values for colistin when used alongside the oxazine derivative, indicating a promising avenue for treating resistant infections .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, given its cyclopropane and oxazin moieties?

Methodological Answer:

  • Cyclopropane Formation : Use the Kulinkovich reaction (titanium-mediated) or Simmons-Smith conditions (Zn/Cu couple with diiodomethane) to construct the cyclopropane ring. Steric hindrance from the oxazin substituent may require optimized stoichiometry .
  • Oxazin Ring Assembly : Employ a [4+2] cycloaddition between a nitrile oxide and a dihydrooxazine precursor, followed by methylation to install the 4,4,6-trimethyl groups .
  • Esterification : React the cyclopropanecarboxylic acid intermediate with ethanol under Mitsunobu conditions (DIAD/TPP) to ensure regioselective esterification .

Q. How should researchers characterize the stereochemistry and functional groups of this compound?

Methodological Answer:

  • Stereochemical Analysis : Use NOESY NMR to confirm spatial relationships between the cyclopropane and oxazin substituents. X-ray crystallography is critical for absolute configuration determination .
  • Functional Group Identification :
    • Ester : IR (C=O stretch at ~1740 cm⁻¹) and ¹³C NMR (δ ~165–170 ppm for carbonyl) .
    • Oxazin : ¹H NMR signals for methyl groups (δ 1.2–1.5 ppm) and dihydrooxazin protons (δ 3.0–4.5 ppm) .

Q. What are the key reactivity patterns of the cyclopropane and ester groups under standard conditions?

Methodological Answer:

  • Cyclopropane Reactivity : Susceptible to ring-opening via electrophilic addition (e.g., HX acids) or photochemical [2+2] cycloadditions. Steric protection from the oxazin may slow reactivity .
  • Ester Hydrolysis : Use LiOH in THF/H₂O for controlled saponification to the carboxylic acid. Monitor pH to avoid side reactions (e.g., oxazin ring degradation) .

Advanced Research Questions

Q. How can asymmetric synthesis be achieved for the cyclopropane moiety in this compound?

Methodological Answer:

  • Chiral Catalysis : Employ a Rh(II)-catalyzed cyclopropanation using diazo esters with chiral ligands (e.g., Dirhodium(II) tetrakis((R)-TPA)). Optimize enantiomeric excess (ee) via solvent polarity (e.g., toluene vs. DCM) .
  • Dynamic Kinetic Resolution : Use a palladium catalyst to control stereochemistry during cyclopropane formation, leveraging steric effects from the oxazin group .

Q. What computational methods are suitable for predicting the compound’s electronic properties and bioactivity?

Methodological Answer:

  • DFT Calculations : Perform B3LYP/6-31G* simulations to map frontier molecular orbitals (HOMO/LUMO) and assess cyclopropane ring strain (~27 kcal/mol typical for cyclopropanes) .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic binding pockets, given the compound’s lipophilic profile) .

Q. How can researchers resolve contradictions in reported reaction yields for similar oxazin derivatives?

Methodological Answer:

  • Systematic Parameter Screening : Vary reaction parameters (temperature, catalyst loading, solvent) in a Design of Experiments (DoE) framework. For example, reports yields sensitive to base strength (e.g., K₂CO₃ vs. NaH) .
  • Mechanistic Probes : Use in-situ IR or LC-MS to detect intermediates (e.g., nitrile oxide in cycloadditions) and identify rate-limiting steps .

Q. What strategies are recommended for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolytic Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C; monitor ester hydrolysis via HPLC .
    • Oxidative Stress : Expose to H₂O₂ or cytochrome P450 enzymes to assess metabolic liability .

Q. How can the compound’s potential as a enzyme inhibitor be assessed in vitro?

Methodological Answer:

  • Target Selection : Prioritize enzymes with sterically demanding active sites (e.g., proteases or kinases), as the cyclopropane and oxazin may act as rigid scaffolds .
  • Assay Design :
    • Fluorescence Polarization : Label the compound with a fluorophore and measure binding to purified enzyme.
    • IC₅₀ Determination : Use a kinetic assay (e.g., NADH depletion for dehydrogenases) with dose-response curves .

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